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Compound of Interest

Ethyl 2-(2-chlorophenyl)-2-
Compound Name:
oxoacetate

Cat. No.: B1314428

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic information and
synthetic considerations for Ethyl 2-(2-chlorophenyl)-2-oxoacetate (CAS No: 62123-75-5).
Due to the limited availability of specific experimental spectroscopic data in public databases,
this document presents predicted spectroscopic characteristics based on known chemical
principles and data from structurally analogous compounds. Additionally, a generalized
synthetic protocol is outlined.

Chemical Structure and Properties

IUPAC Name: Ethyl 2-(2-chlorophenyl)-2-oxoacetate

Molecular Formula: C10HoClO3[1][2]

Molecular Weight: 212.63 g/mol

CAS Number: 62123-75-5[1][2]

Predicted Spectroscopic Data

While specific experimental spectra for Ethyl 2-(2-chlorophenyl)-2-oxoacetate are not readily
available, the following tables summarize the expected *H NMR, 3C NMR, IR, and Mass
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Spectrometry data based on the analysis of its chemical structure and comparison with similar

compounds.

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift (5,
Protons

. Coupling Constant
Multiplicity

ppm) (J, Hz)
Ethyl -CHs 1.3-15 Triplet ~7
Ethyl -CH:2 43-45 Quartet ~7
Aromatic-H 7.3-7.8 Multiplet

Table 2: Predicted 13C NMR Spectroscopic Data

Carbon Chemical Shift (6, ppm)
Ethyl -CHs ~14
Ethyl -CH:2 ~ 62
Aromatic C-ClI ~ 132
Aromatic C-H 127 - 135
Aromatic C-C=0 ~ 133
Ester C=0 ~ 163
Ketone C=0 ~ 185
Table 3: Predicted IR Spectroscopic Data
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Functional Group Wavenumber (cm~—?)
C=0 Stretch (Ester) 1730 - 1750

C=0 Stretch (Ketone) 1680 - 1700

C-O Stretch 1100 - 1300

C-CI Stretch 750 - 800

Aromatic C-H Stretch 3000 - 3100

Table 4: Predicted Mass Spectrometry Data

Fragment m/z

[M]* 212/214 (isotope pattern for CI)
[M - OCH2CHs]* 167/169

[CeH4CICO]+ 139/141

[CeHaCI]* 111/113

Experimental Protocols: A Generalized Approach

A specific, detailed experimental protocol for the synthesis of Ethyl 2-(2-chlorophenyl)-2-
oxoacetate is not available in the searched literature. However, a common method for the
synthesis of a-keto esters is through the Friedel-Crafts acylation of an aromatic compound with
an oxalyl chloride derivative. The following is a generalized protocol that could be adapted for
the synthesis of the target compound.

Synthesis of Ethyl 2-(2-chlorophenyl)-2-oxoacetate via Friedel-Crafts Acylation
Materials:
e Chlorobenzene

o Ethyl oxalyl chloride
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Anhydrous aluminum chloride (AICI3)

Dry dichloromethane (DCM) or another suitable inert solvent
Hydrochloric acid (agueous solution)

Sodium bicarbonate (aqueous solution)

Brine

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, add
ethyl oxalyl chloride dropwise.

After the addition is complete, add chlorobenzene dropwise, maintaining the temperature at
0 °C.

Allow the reaction mixture to warm to room temperature and stir for several hours. The
reaction progress can be monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of
ice and concentrated hydrochloric acid.

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

The combined organic layers are washed with water, saturated sodium bicarbonate solution,
and brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is
removed under reduced pressure.

The crude product can be purified by column chromatography on silica gel or by vacuum
distillation to yield pure Ethyl 2-(2-chlorophenyl)-2-oxoacetate.

Characterization:
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The purified product would then be characterized by spectroscopic methods (*H NMR, 13C
NMR, IR, and Mass Spectrometry) to confirm its identity and purity. The obtained data should
be compared with the predicted values.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized chemical compound like Ethyl 2-(2-chlorophenyl)-2-oxoacetate.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chlorophenyl)-2-oxoacetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314428#spectroscopic-data-of-ethyl-2-2-
chlorophenyl-2-oxoacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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